Cas no 21444-76-8 (1-Methyl-2-phenyl-5-aminobenzimidazole)
21444-76-8 structure
Product Name:1-Methyl-2-phenyl-5-aminobenzimidazole
CAS No:21444-76-8
MF:C14H13N3
MW:223.273122549057
CID:1058412
PubChem ID:1086601
Update Time:2025-04-20
1-Methyl-2-phenyl-5-aminobenzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-2-phenyl-5-aminobenzimidazole
- 1-METHYL-2-PHENYL-1 H -BENZOIMIDAZOL-5-YLAMINE
- 1-methyl-2-phenylbenzimidazol-5-amine
- 2-Phenyl-1-methyl-5-amino-benzimidazol
- 5-amino-1-methyl-2-phenyl-benzimidazole
- HMS1691C02
- BAS 06911377
- DTXSID20360178
- AKOS004120244
- SR-01000322762-1
- 1-methyl-2-phenyl-1H-1,3-benzodiazol-5-amine
- 21444-76-8
- SCHEMBL3158636
- DB-226285
- SR-01000322762
- 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine
- 1-methyl-2-phenyl-1 h-benzoimidazol-5-ylamine
- J-014073
-
- MDL: MFCD03872216
- Inchi: 1S/C14H13N3/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3
- InChI Key: GIKCUSHEAWLHRH-UHFFFAOYSA-N
- SMILES: N1(C)C(C2C=CC=CC=2)=NC2C=C(C=CC1=2)N
Computed Properties
- Exact Mass: 223.11100
- Monoisotopic Mass: 223.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 452.9±37.0 °C at 760 mmHg
- Flash Point: 227.7±26.5 °C
- PSA: 43.84000
- LogP: 3.40370
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-Methyl-2-phenyl-5-aminobenzimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Methyl-2-phenyl-5-aminobenzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-2-phenyl-5-aminobenzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313674-1g |
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine |
21444-76-8 | 95% | 1g |
$519 | 2021-06-17 | |
| Fluorochem | 029899-250mg |
1-Methyl-2-phenyl-1 H -benzoimidazol-5-ylamine |
21444-76-8 | 250mg |
£152.00 | 2022-02-28 | ||
| Fluorochem | 029899-1g |
1-Methyl-2-phenyl-1 H -benzoimidazol-5-ylamine |
21444-76-8 | 1g |
£372.00 | 2022-02-28 | ||
| Fluorochem | 029899-2g |
1-Methyl-2-phenyl-1 H -benzoimidazol-5-ylamine |
21444-76-8 | 2g |
£598.00 | 2022-02-28 | ||
| Chemenu | CM313674-1g |
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine |
21444-76-8 | 95% | 1g |
$456 | 2023-02-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-320248-1 g |
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine, |
21444-76-8 | 1g |
¥5,603.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-320248-1g |
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine, |
21444-76-8 | 1g |
¥5603.00 | 2023-09-05 |
1-Methyl-2-phenyl-5-aminobenzimidazole Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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